N-(4-bromo-3-methylphenyl)-2-chloroacetamide
Description
N-(4-bromo-3-methylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenyl ring and a chloroacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUANGIAAGYVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368535 | |
| Record name | N-(4-bromo-3-methylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98028-04-7 | |
| Record name | N-(4-bromo-3-methylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-3-methylphenyl)-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of N-(4-bromo-3-methylphenyl)-2-alkoxyacetamide or N-(4-bromo-3-methylphenyl)-2-thioacetamide.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of N-(3-methylphenyl)-2-chloroacetamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-chloroacetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This compound can also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-chloroacetamide is unique due to the presence of both a bromo-substituted phenyl ring and a chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-chloroacetamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉BrClNO and a molecular weight of approximately 262.53 g/mol. The compound features:
- A bromo substituent at the para position of the phenyl ring.
- A methyl group at the meta position.
- A chloroacetamide functional group .
This combination of functional groups contributes to its reactivity and biological activity, making it a valuable compound for research applications .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloroacetamide group allows for interactions with cellular pathways involved in signal transduction and gene expression .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds, disrupting their normal function.
- Signal Transduction Modulation : Interactions with cellular signaling pathways can alter gene expression patterns.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, the compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, it was less effective against Gram-negative bacteria like Escherichia coli .
Antimicrobial Testing Results:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less Effective |
| Candida albicans | Moderately Effective |
The presence of the halogenated phenyl ring enhances lipophilicity, which aids in membrane penetration, thereby increasing antimicrobial efficacy .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compound's structural characteristics contribute to its potential as an anticancer agent .
Anticancer Testing Results:
| Cell Line | Activity Level |
|---|---|
| MCF7 (Breast Cancer) | Promising Activity |
Molecular docking studies indicate that this compound can effectively bind to cancer-related receptors, suggesting a mechanism for its anticancer effects .
Case Studies
- Antimicrobial Screening Study : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound, demonstrating significant antimicrobial activity against Gram-positive bacteria while showing variable efficacy against Gram-negative strains .
- Anticancer Evaluation : Another research effort involved testing various chloroacetamides against MCF7 cells, revealing that compounds similar to this compound exhibited promising anticancer properties through mechanisms involving receptor binding and signal modulation .
Q & A
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
